molecular formula C14H27ClN2O3 B1458431 H-Val-Pro-OtBu . HCl CAS No. 60108-51-2

H-Val-Pro-OtBu . HCl

Cat. No. B1458431
CAS RN: 60108-51-2
M. Wt: 306.83 g/mol
InChI Key: AFLLLGQZFVJBBK-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Val-Pro-OtBu . HCl” is a chemical compound with the molecular formula C14H27ClN2O3. It is also known as tert-Butyl L-prolinate hydrochloride . The compound has a molecular weight of 306.83 g/mol.


Molecular Structure Analysis

The molecular structure of “H-Val-Pro-OtBu . HCl” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact arrangement of these atoms forms the unique structure of the compound.


Physical And Chemical Properties Analysis

“H-Val-Pro-OtBu . HCl” is a solid compound . It has a molecular weight of 209.71 . The compound should be kept dry and stored in a freezer, sealed under nitrogen .

Scientific Research Applications

  • Peptide Synthesis and Structural Studies :

    • The compound has been used in the synthesis of complex peptides and proteins. For instance, in a study exploring the synthesis of bovine prothrombin fragment 1, a decapeptide methyl ester, including a segment similar to H-Val-Pro-OtBu, was prepared. This methodology is crucial for understanding protein structures and functions (ten Kortenaar et al., 2009).
  • Investigating Protein Folding and Conformation :

    • Research on polypeptides similar to H-Val-Pro-OtBu helps understand protein folding and stability. For example, a study on the polytetrapeptide of tropoelastin demonstrated the role of such peptides in protein secondary structure formation and provided insights into the hydrophobic interactions in proteins (Urry et al., 1977).
  • Development of Novel Peptides and Therapeutic Agents :

    • The use of H-Val-Pro-OtBu in the development of new peptides is significant for therapeutic applications. A study on peptide synthesis using Lawesson's Reagent found minimal racemization, indicating the potential for creating precise peptide-based drugs (Thorsen et al., 1985).
  • Understanding Enzyme Inhibitors and Biological Activity :

    • H-Val-Pro-OtBu derivatives are used to study enzyme inhibitors, as seen in research examining the antiapoptotic effect of certain interleukin-1β converting enzyme (ICE) inhibitors (Németh et al., 1997).
  • Screening and Binding Studies in Biochemistry :

    • It's also used in binding studies and screenings for pharmaceutical development. An example is the screening of a tripeptide library with a tweezer receptor, which showed selectivity for certain amino acid sequences (Davies et al., 1998).

Safety And Hazards

The compound should be handled with care to avoid dust formation and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

tert-butyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-9(2)11(15)12(17)16-8-6-7-10(16)13(18)19-14(3,4)5;/h9-11H,6-8,15H2,1-5H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLLLGQZFVJBBK-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Val-Pro-OtBu . HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Val-Pro-OtBu . HCl
Reactant of Route 2
Reactant of Route 2
H-Val-Pro-OtBu . HCl
Reactant of Route 3
Reactant of Route 3
H-Val-Pro-OtBu . HCl
Reactant of Route 4
H-Val-Pro-OtBu . HCl
Reactant of Route 5
H-Val-Pro-OtBu . HCl
Reactant of Route 6
H-Val-Pro-OtBu . HCl

Citations

For This Compound
1
Citations
МВ ВАННАМЭЙКЕР, ГВ БЕМИС, ПС ЧАРИФСОН… - 2006 - elibrary.ru
Изобретение относится к новым соединениям, которые представляют собой ингибиторы каспаз, в частности ингибиторы интерлейкин-1β-превращающего фермента, и к их …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.